
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones .
The final step involves the coupling of the furan and pyrazole intermediates with 4-methoxybenzenesulfonyl chloride under basic conditions to form the target compound . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-chlorobenzenesulfonamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan and pyrazole rings with the methoxybenzenesulfonamide group provides a distinct structural framework that can be exploited for various applications .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Structural Characteristics
The compound features several notable structural components:
- Furan Ring : A five-membered aromatic ring that enhances the compound's reactivity and potential interactions with biological targets.
- Pyrazole Moiety : A heterocyclic structure known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
- Sulfonamide Group : This functional group is associated with various biological activities, particularly in antimicrobial applications.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan and pyrazole rings may enhance the compound's ability to inhibit bacterial growth. For instance, derivatives with similar structures have shown effective minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (µM) |
---|---|---|
This compound | S. aureus | 20–40 |
This compound | E. coli | 40–70 |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research indicates that pyrazole derivatives can exhibit selective cytotoxicity against various cancer cell lines. For example, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in human cancer cells more effectively than standard chemotherapeutics like Combretastatin-A4 .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may selectively inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Interaction : The furan and pyrazole moieties allow for enhanced binding to biological receptors, potentially leading to altered signaling pathways that inhibit cell growth or induce apoptosis.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Furan Integration : The furan moiety can be introduced via cyclization reactions.
- Sulfonamide Formation : The final step involves the reaction of the amine group with a sulfonyl chloride to yield the sulfonamide derivative.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives against multi-drug resistant strains of bacteria. The results indicated that compounds with furan substitutions exhibited lower MIC values compared to their non-furan counterparts, suggesting enhanced activity due to structural modifications .
Study 2: Anticancer Properties
In another investigation, a series of pyrazole-furan derivatives were tested for their cytotoxic effects on human cancer cell lines. The study found that compounds featuring both furan and pyrazole rings demonstrated a significant increase in antiproliferative activity compared to simpler analogs, highlighting the importance of structural complexity in drug design .
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-14-4-6-15(7-5-14)24(20,21)18-8-9-19-12-13(11-17-19)16-3-2-10-23-16/h2-7,10-12,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCDBGHRLPZYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.